molecular formula C22H23N5 B3871139 3-[(1H-benzimidazol-2-ylmethylamino)methyl]-N-benzyl-N-methylpyridin-2-amine

3-[(1H-benzimidazol-2-ylmethylamino)methyl]-N-benzyl-N-methylpyridin-2-amine

Cat. No.: B3871139
M. Wt: 357.5 g/mol
InChI Key: XXZRCHFDJVWEEG-UHFFFAOYSA-N
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Description

3-[(1H-benzimidazol-2-ylmethylamino)methyl]-N-benzyl-N-methylpyridin-2-amine is a complex organic compound that features a benzimidazole moiety fused with a pyridine ring. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1H-benzimidazol-2-ylmethylamino)methyl]-N-benzyl-N-methylpyridin-2-amine typically involves the condensation of 1,2-benzenediamine with an aldehyde to form the benzimidazole core . This is followed by a series of reactions to introduce the pyridine and benzyl groups. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and various aromatic aldehydes .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs catalytic redox cycling and other efficient synthetic methodologies to ensure high yield and purity . The process usually involves multiple steps, including condensation, cyclization, and derivatization, under controlled conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(1H-benzimidazol-2-ylmethylamino)methyl]-N-benzyl-N-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in polar solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

3-[(1H-benzimidazol-2-ylmethylamino)methyl]-N-benzyl-N-methylpyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(1H-benzimidazol-2-ylmethylamino)methyl]-N-benzyl-N-methylpyridin-2-amine involves its interaction with various molecular targets and pathways. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, it may inhibit DNA synthesis in cancer cells or disrupt the metabolic pathways of parasites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1H-benzimidazol-2-ylmethylamino)methyl]-N-benzyl-N-methylpyridin-2-amine stands out due to its unique combination of benzimidazole and pyridine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(1H-benzimidazol-2-ylmethylamino)methyl]-N-benzyl-N-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5/c1-27(16-17-8-3-2-4-9-17)22-18(10-7-13-24-22)14-23-15-21-25-19-11-5-6-12-20(19)26-21/h2-13,23H,14-16H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZRCHFDJVWEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CNCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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